2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a pyrazolyl group attached to an acetamide moiety, which is further linked to a thiophen-2-yl ethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and 2-thiophenethanol.
Reaction Steps:
The 3,5-dimethyl-1H-pyrazole is first activated using a suitable activating agent such as thionyl chloride to form 3,5-dimethyl-1H-pyrazol-1-yl chloride.
This activated intermediate is then reacted with 2-thiophenethanol in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process involves continuous monitoring and optimization of reaction conditions such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiophene ring.
Reduction: Reduction reactions can be performed on the pyrazole ring or the acetamide group.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene derivatives such as thiophene-2-carboxylic acid.
Reduction: Reduction of the pyrazole ring can yield pyrazoline derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyrazoles and thiophenes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The thiophene group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability. The exact mechanism of action depends on the specific biological system and the target molecule.
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of thiophene.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a thiazolo[4,5-b]pyridine group instead of thiophene.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole: Features a benzothiazole group.
Uniqueness: The presence of the thiophene group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide provides unique chemical and biological properties compared to other similar compounds. The thiophene group enhances the compound's stability and reactivity, making it a valuable tool in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-8-11(2)16(15-10)9-13(17)14-6-5-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXZQIXXQWPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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